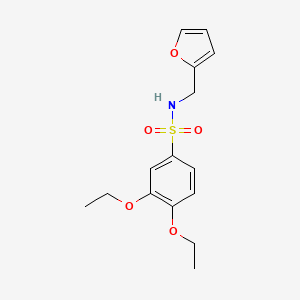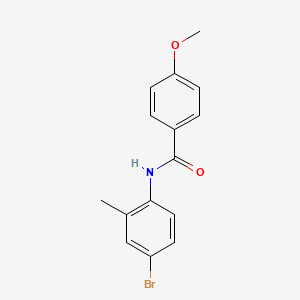
3,4-diethoxy-N-(2-furylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multi-step chemical processes, yielding high chemical yields. For example, N-(4-diethylamino)benzyl-4-methoxy-N-(p-tolyl)benzenesulfonamide and its precursors were synthesized with 75-84% overall yield through a process involving O-methylation and subsequent purification steps (Gao et al., 2014). Similarly, N-(furan-3-ylmethylene)benzenesulfonamides were synthesized via a gold(I)-catalyzed cascade reaction, showcasing a unique 1,2-alkynyl migration onto a gold carbenoid, enriching the chemistry of gold carbenoids (Wang et al., 2014).
Molecular Structure Analysis
Crystallographic and spectroscopic studies play a crucial role in understanding the molecular structure of sulfonamide compounds. For instance, N-(3-methoxybenzoyl)benzenesulfonamide was characterized by IR, NMR, and elemental analysis, with its structure further confirmed by X-ray diffraction studies, revealing interesting hydrogen bonding patterns and crystal architecture (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, demonstrating unique reactivity and selectivity. The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase highlight the chemical versatility and potential therapeutic applications of these compounds (Röver et al., 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of sulfonamide compounds under various conditions. The synthesis, characterization, and investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide provide insights into its physical properties, including crystal system, space group, and unit cell parameters, contributing to the comprehensive understanding of such compounds (Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and interactions with biological targets, are of significant interest. Studies on the synthesis and bioactivity of new sulfonamide derivatives reveal their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, highlighting the diverse chemical properties and biological activities these compounds can exhibit (Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photosensitizing Applications in Photodynamic Therapy
- The synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlight its potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications and Heterocyclic Synthesis
- Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), with vast synthetic applications demonstrated through Directed ortho Metalation (DoM) methodology. This process enables the synthesis of diverse heterocycles, showcasing the flexibility and utility of arylsulfonamides in organic synthesis (Familoni, 2002).
Enzyme Inhibition for Therapeutic Applications
- A series of new benzenesulfonamides demonstrated significant inhibition of carbonic anhydrase (CA), a crucial enzyme in various physiological processes. This inhibition suggests a potential for these compounds in designing inhibitors for therapeutic applications, particularly in targeting tumor-specific activities (Gul et al., 2016).
Antitumor Activity and Apoptosis Induction
- Novel diamide-based benzenesulfonamides were synthesized and evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, associated with tumor cells. These compounds not only showed potent inhibitory effects but also demonstrated significant antitumor activity against renal cancer cell lines, with the ability to induce apoptosis. This indicates their potential in cancer therapy (Abdelrahman et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-19-14-8-7-13(10-15(14)20-4-2)22(17,18)16-11-12-6-5-9-21-12/h5-10,16H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJALFOPXNOOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)
![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)
![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)
![8-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591791.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-methyl-5-isoxazolyl)acetyl]piperidine](/img/structure/B5591815.png)
![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)